3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound characterized by the presence of bromine and chlorine atoms attached to a triazolo-pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the following steps:
Formation of the Triazolo-Pyrazine Core: The initial step involves the construction of the triazolo-pyrazine core. This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Halogenation: The introduction of bromine and chlorine atoms is usually carried out through halogenation reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while chlorination can be performed using chlorine gas or N-chlorosuccinimide (NCS).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.
Coupling Reactions: It can engage in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) can facilitate these reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It can serve as a scaffold for the design of new drugs, particularly those targeting specific enzymes or receptors. Studies have shown its potential as an inhibitor of certain kinases, which are crucial in the regulation of cellular processes .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating the signaling pathways involved in cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-8-chloro-[1,2,4]triazolo[4,3-b]pyrazine
- 3-Bromo-8-chloro-[1,2,4]triazolo[4,3-c]pyrazine
- 3-Bromo-8-chloro-[1,2,4]triazolo[4,3-d]pyrazine
Uniqueness
Compared to these similar compounds, 3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substitution pattern and the resulting electronic and steric effects. These differences can significantly influence its reactivity and the types of interactions it can engage in, making it a valuable compound for targeted research and development.
Biological Activity
3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and other pharmacological effects.
- IUPAC Name : 6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
- CAS Number : 1334135-75-9
- Molecular Formula : C5H2BrClN4
- Molecular Weight : 233.453 g/mol
- Purity : >95%
Antibacterial Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit notable antibacterial properties. For instance:
- In vitro Studies : A series of triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. Among these compounds, certain derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin, indicating strong antibacterial potential .
Table 1: Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives
Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
---|---|---|
2e | 32 | 16 |
Ampicillin | 16 | 8 |
Anticancer Activity
The anticancer potential of triazolo[4,3-a]pyrazine derivatives has also been explored extensively. For example:
- Cytotoxicity Assays : Compounds containing the triazolo[4,3-a]pyrazine scaffold have been shown to exhibit cytotoxic effects in various cancer cell lines. Notably, one study found that specific derivatives demonstrated stronger cytotoxicity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) .
Table 2: Cytotoxic Activity of Selected Compounds
Compound | IC50 (µM) in MCF-7 Cells | IC50 (µM) in MDA-MB-231 Cells |
---|---|---|
2a | 10 | 12 |
Cisplatin | 15 | 18 |
The mechanisms underlying the biological activities of triazolo[4,3-a]pyrazine derivatives are multifaceted:
- Apoptosis Induction : Certain compounds have been shown to induce apoptosis via activation of caspases and modulation of p53 pathways .
- Autophagy Promotion : Some studies indicate that these compounds enhance autophagic processes in cancer cells, which may contribute to their anticancer effects .
- Antimicrobial Mechanisms : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies
Several case studies illustrate the effectiveness of triazolo[4,3-a]pyrazine derivatives:
- A study published in Frontiers in Chemistry reported on the synthesis and evaluation of novel derivatives that exhibited significant antibacterial activity against resistant strains of bacteria . The research highlighted the potential for these compounds in treating infections caused by multi-drug resistant pathogens.
Properties
Molecular Formula |
C5H2BrClN4 |
---|---|
Molecular Weight |
233.45 g/mol |
IUPAC Name |
3-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C5H2BrClN4/c6-5-10-9-4-3(7)8-1-2-11(4)5/h1-2H |
InChI Key |
GCIVILJIVWOENV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=C2Br)C(=N1)Cl |
Origin of Product |
United States |
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